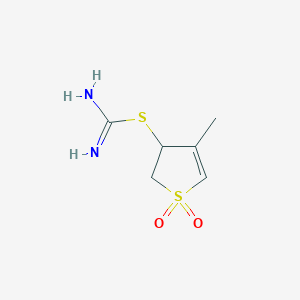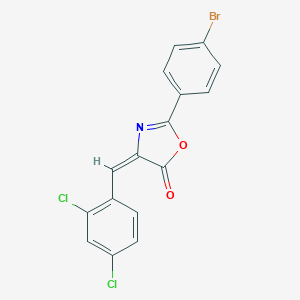![molecular formula C16H24NO5PS2 B273957 Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate, also known as ETPS, is a chemical compound that has been widely used in scientific research for its unique properties. ETPS is a thiol-reactive compound that can selectively modify cysteine residues in proteins, which makes it an indispensable tool for studying protein function and regulation.
Mechanism of Action
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction, which results in the formation of a covalent bond between the Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate molecule and the cysteine residue. This reaction is highly selective for cysteine residues, which makes it a valuable tool for studying proteins that contain this amino acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate are largely dependent on the specific proteins that it interacts with. However, in general, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can modify the function and regulation of proteins that contain cysteine residues, which can have downstream effects on cellular processes and signaling pathways.
Advantages and Limitations for Lab Experiments
One major advantage of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is its ability to selectively label and modify cysteine residues in proteins, which can provide valuable information about protein function and regulation. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is relatively easy to synthesize and can be used in a variety of experimental systems.
One limitation of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is its potential for off-target effects, as it can react with other thiol-containing molecules in cells and tissues. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be toxic at high concentrations, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for research involving Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate. One potential area of investigation is the development of new Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate derivatives that have improved selectivity and potency for cysteine-containing proteins. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate could be used in combination with other labeling and imaging techniques to provide a more comprehensive understanding of protein function and regulation. Finally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate could be used as a starting point for developing new drugs that target cysteine-containing proteins, which could have important implications for the treatment of diseases such as cancer and neurodegenerative disorders.
Synthesis Methods
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be synthesized by reacting ethyl vinyl ether with diethoxyphosphorothioyl chloride in the presence of a base, followed by reaction with 4-hydroxyaniline. The final product is a yellow solid that is soluble in organic solvents.
Scientific Research Applications
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition, and drug discovery. Specifically, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can react with cysteine residues in proteins to create a covalent bond, which can be used to label and track proteins in cells and tissues. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be used to inhibit enzymes that contain cysteine residues, which can help to elucidate their function and regulation. Finally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate has been used as a starting point for developing new drugs that target cysteine-containing proteins.
properties
Product Name |
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate |
|---|---|
Molecular Formula |
C16H24NO5PS2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-(4-hydroxyanilino)but-2-enoate |
InChI |
InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+ |
InChI Key |
NPQAYDLBAMXTEQ-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)O)/SP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

